molecular formula C9H11ClN2O5S B14910360 4-chloro-N-(2-methoxyethyl)-2-nitrobenzenesulfonamide

4-chloro-N-(2-methoxyethyl)-2-nitrobenzenesulfonamide

Cat. No.: B14910360
M. Wt: 294.71 g/mol
InChI Key: SIXNHZOURODUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(2-methoxyethyl)-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C9H11ClN2O5S It is a derivative of benzenesulfonamide, featuring a chloro group, a methoxyethyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The nitration reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and minimize side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems can also improve yield and purity by optimizing reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methoxyethyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol or water).

Major Products Formed

Scientific Research Applications

4-chloro-N-(2-methoxyethyl)-2-nitrobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methoxyethyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds with target proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(2-methoxyethyl)-2-nitrobenzenesulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H11ClN2O5S

Molecular Weight

294.71 g/mol

IUPAC Name

4-chloro-N-(2-methoxyethyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C9H11ClN2O5S/c1-17-5-4-11-18(15,16)9-3-2-7(10)6-8(9)12(13)14/h2-3,6,11H,4-5H2,1H3

InChI Key

SIXNHZOURODUCH-UHFFFAOYSA-N

Canonical SMILES

COCCNS(=O)(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.